trans,trans-3-Hydroxynona-4,6-dienoic acid

Description

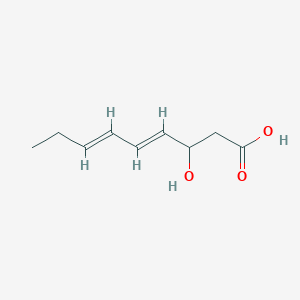

trans,trans-3-Hydroxynona-4,6-dienoic acid (CAS: 1263035-66-0) is a hydroxylated dienoic acid characterized by a nine-carbon chain with hydroxyl and carboxylic acid functional groups at positions 3 and 1, respectively, and conjugated double bonds at positions 4 and 6 in the trans,trans configuration. Industrially, it is marketed as a high-purity (99%) compound for synthetic applications, likely serving as an intermediate in organic synthesis or specialty chemical production .

Properties

IUPAC Name |

(4E,6E)-3-hydroxynona-4,6-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-6,8,10H,2,7H2,1H3,(H,11,12)/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPYWYTZPHKMA-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3-Hydroxynona-4,6-dienoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of a Wittig reaction to form the double bonds, followed by a hydroxylation step to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation and oxidation reactions, to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: trans,trans-3-Hydroxynona-4,6-dienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding aldehydes or ketones.

Reduction: The double bonds can be reduced to single bonds, leading to the formation of saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans,trans-3-Hydroxynona-4,6-dienoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar hydroxy acids in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may have applications in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of trans,trans-3-Hydroxynona-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related dienoic acids are critical for understanding its uniqueness. Below is a comparative analysis:

Structural Comparison

Physicochemical Properties

Research Implications and Gaps

- Mechanistic Insights: The hydroxyl group in this compound may enable radical scavenging, warranting studies on antioxidant capacity versus CLA .

- Toxicological Potential: Structural similarity to Adda raises questions about phosphatase inhibition or receptor interactions, though absence of amino/methoxy groups likely reduces toxicity .

- Industrial Applications: Potential as a chiral building block for bioactive molecules, leveraging its diene geometry and hydroxyl group .

Biological Activity

trans,trans-3-Hydroxynona-4,6-dienoic acid (THNDA) is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This article reviews the current understanding of THNDA's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

THNDA is characterized by its unique structure, which features multiple double bonds and a hydroxyl group. The presence of these functional groups contributes to its reactivity and biological activity. The molecular formula for THNDA is C₉H₁₄O₂, and its structure can be represented as follows:

The biological activity of THNDA is primarily attributed to its interaction with cellular membranes and signaling pathways. Research indicates that THNDA can influence various cellular processes:

- Anti-inflammatory Effects : THNDA has been shown to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and cardiovascular diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress within cells. This mechanism is crucial for protecting cellular components from damage due to free radicals.

- Cell Proliferation : Studies have indicated that THNDA can affect cell proliferation rates in various cancer cell lines, suggesting a potential role in cancer therapy.

1. Anti-inflammatory Effects

THNDA's ability to reduce inflammation has been documented in several studies. For instance, a study demonstrated that THNDA significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) in macrophages when subjected to inflammatory stimuli.

2. Antioxidant Properties

The antioxidant capacity of THNDA was evaluated using various assays, including the DPPH radical scavenging assay. Results showed that THNDA effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

3. Cytotoxicity Against Cancer Cells

In vitro studies have shown that THNDA exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined using MTT assays, revealing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Colon Cancer (HT-29) | 20 |

| Lung Cancer (A549) | 25 |

Case Study 1: Inflammatory Bowel Disease

A clinical trial investigated the effects of THNDA supplementation in patients with inflammatory bowel disease (IBD). Results indicated significant improvements in clinical symptoms and reduced inflammatory markers after eight weeks of treatment.

Case Study 2: Cancer Therapy

Another study explored the use of THNDA as an adjunct therapy in chemotherapy-resistant breast cancer patients. The combination treatment led to enhanced apoptosis in cancer cells compared to chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.